molecular formula C7H7BrF3NO2 B15094778 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one

3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one

Cat. No.: B15094778
M. Wt: 274.03 g/mol
InChI Key: YOWCJWKXZKMJLI-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one is a chemical compound with the molecular formula C7H7BrF3NO2 and a molecular weight of 274.0351896 . This compound is characterized by the presence of a bromine atom, a trifluoroacetyl group, and a piperidin-4-one structure. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one typically involves the bromination of 1-(2,2,2-trifluoroacetyl)piperidin-4-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce corresponding alcohols and higher oxidation state compounds .

Scientific Research Applications

3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets. The bromine and trifluoroacetyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2,2-Trifluoroacetyl)piperidin-4-one: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chloro-1-(2,2,2-trifluoroacetyl)piperidin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    3-Iodo-1-(2,2,2-trifluoroacetyl)piperidin-4-one:

Uniqueness

3-Bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies where bromine’s reactivity is advantageous .

Properties

Molecular Formula

C7H7BrF3NO2

Molecular Weight

274.03 g/mol

IUPAC Name

3-bromo-1-(2,2,2-trifluoroacetyl)piperidin-4-one

InChI

InChI=1S/C7H7BrF3NO2/c8-4-3-12(2-1-5(4)13)6(14)7(9,10)11/h4H,1-3H2

InChI Key

YOWCJWKXZKMJLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)Br)C(=O)C(F)(F)F

Origin of Product

United States

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